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molecular formula C7H5ClO2 B032906 4-Chlorobenzoic Acid-d4 CAS No. 85577-25-9

4-Chlorobenzoic Acid-d4

Cat. No. B032906
M. Wt: 160.59 g/mol
InChI Key: XRHGYUZYPHTUJZ-RHQRLBAQSA-N
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Patent
US07288649B2

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.ON1C(=O)N(O)C(=O)N(O)C1=O.[C:21]([OH:24])(=[O:23])[CH3:22].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:22]([C:21]([OH:24])=[O:23])=[CH:4][CH:3]=1.[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.027 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07288649B2

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.ON1C(=O)N(O)C(=O)N(O)C1=O.[C:21]([OH:24])(=[O:23])[CH3:22].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:22]([C:21]([OH:24])=[O:23])=[CH:4][CH:3]=1.[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.027 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07288649B2

Procedure details

A mixture of 0.380 g of 4-chlorotoluene, 0.027 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (5% by mole relative to 4-chlorotoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 14 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-chlorobenzoic acid in 99% yield at 100% conversion of 4-chlorotoluene.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.ON1C(=O)N(O)C(=O)N(O)C1=O.[C:21]([OH:24])(=[O:23])[CH3:22].O=O>C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:22]([C:21]([OH:24])=[O:23])=[CH:4][CH:3]=1.[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C
Name
Quantity
0.027 g
Type
reactant
Smiles
ON1C(N(C(N(C1=O)O)=O)O)=O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)O
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=O)O)C=C1
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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